Urease Inhibition: 4-Bromo Substituent Provides Superior Inhibitory Potency Over Non-Brominated and Standard Inhibitor Benchmarks in Aryl Hydrazone-Barbiturate Series
In a head-to-head series of barbiturate derivatives linked to aryl hydrazone moieties (compounds 4a–n), the 4-bromo-substituted analog (compound 4g) was specifically identified as exhibiting improved urease inhibitory potency attributable to the bromine substituent [1]. All synthesized compounds in this series achieved IC₅₀ values of 8.43 ± 0.14 to 10.91 ± 0.42 μM, representing a 9.2–11.9-fold improvement over the standard inhibitor hydroxyurea (IC₅₀ = 100.00 ± 0.15 μM) and a 2.1–2.7-fold improvement over thiourea (IC₅₀ = 23 ± 1.7 μM) [1]. Molecular dynamics simulations further revealed that compound 4g engages the urease active-site mobile flap residues (Cys592, His593, His594) and the bi-nickel metal center through the barbituric acid moiety, reducing flap flexibility and thereby impairing ureolytic activity [1]. The broader urease SAR literature corroborates that para-substituted 5-benzylidene barbiturates consistently outperform ortho- and meta-substituted isomers due to closer proximity of the barbiturate ring to the catalytic nickel center [2]. This compound thus occupies a potency zone unavailable to the unsubstituted benzyl analog and to non-halogenated para-substituted variants.
| Evidence Dimension | Urease (jack bean) inhibitory potency – IC₅₀ |
|---|---|
| Target Compound Data | 4-Bromo-substituted aryl hydrazone barbiturate (compound 4g) and series range: IC₅₀ = 8.43 ± 0.14 to 10.91 ± 0.42 μM [1] |
| Comparator Or Baseline | Hydroxyurea: IC₅₀ = 100.00 ± 0.15 μM; Thiourea: IC₅₀ = 23 ± 1.7 μM; Non-brominated analogs in same series with reduced potency; ortho- and meta-substituted benzylidene barbiturates with lower activity than para-substituted [1][2] |
| Quantified Difference | 4-Bromo series: 9.2–11.9× more potent than hydroxyurea; 2.1–2.7× more potent than thiourea. Para-substitution yields higher urease inhibition vs. ortho/meta isomers [1][2] |
| Conditions | In vitro urease inhibition assay (jack bean urease); molecular dynamics simulations with bi-nickel active-site model [1]; structure-based virtual screening with in vitro validation against H. pylori urease [2] |
Why This Matters
Procurement of the 4-bromo-substituted benzylbarbituric acid scaffold provides access to a potency range (~8–11 μM) against urease that non-halogenated and ortho/meta-substituted analogs cannot reach, making it the rational choice for urease inhibitor lead optimization programs targeting Helicobacter pylori or urolithiasis.
- [1] Mollazadeh M, Azizian H, Fakhrioliaei A, Iraji A, Avizheh L, Valizadeh Y, Zomorodian K, Elahi F, Moazzam A, Kazemzadeh H, Amanlou M, Garmciri F, Hamidian E, Biglar M, Larijani B, Mahdavi M. Different barbiturate derivatives linked to aryl hydrazone moieties as urease inhibitors; design, synthesis, urease inhibitory evaluations, and molecular dynamic simulations. Medicinal Chemistry Research, 2023, 32: 930–943. View Source
- [2] Azizian H, Nabati F, Sharifi A, Siavoshi F, Mahdavi M, Amanlou M. Large-scale virtual screening for the identification of new Helicobacter pylori urease inhibitor scaffolds. Journal of Molecular Modeling, 2012, 18(7): 2917–2927. View Source
